molecular formula C12H17NO B13282299 3-(4-Ethoxybenzyl)azetidine

3-(4-Ethoxybenzyl)azetidine

Cat. No.: B13282299
M. Wt: 191.27 g/mol
InChI Key: DQLJVENZYYAALB-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Ethoxybenzyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This reaction can be mediated by visible light and typically requires specific catalysts to proceed efficiently .

Industrial Production Methods: Industrial production of azetidines may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxybenzyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzyl)azetidine involves its interaction with specific molecular targets. For instance, in medicinal applications, azetidines can inhibit enzymes by binding to their active sites, thereby blocking their activity. The ring strain in azetidines facilitates their binding to targets, making them effective inhibitors .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3

InChI Key

DQLJVENZYYAALB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CNC2

Origin of Product

United States

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